molecular formula C15H24O B11959682 1,1-Dicyclohexyl-prop-2-yn-1-ol CAS No. 10562-70-6

1,1-Dicyclohexyl-prop-2-yn-1-ol

Cat. No.: B11959682
CAS No.: 10562-70-6
M. Wt: 220.35 g/mol
InChI Key: CDBKXBLTORGAHK-UHFFFAOYSA-N
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Description

1,1-Dicyclohexyl-prop-2-yn-1-ol is a specialized organic compound that features a propargyl alcohol core stabilized by two bulky cyclohexyl substituents. This structure makes it a reagent of interest in advanced catalytic and synthetic methodology development. In research, tertiary propargyl alcohols similar to this compound are valuable precursors in metal-catalyzed rearrangement reactions, such as the Meyer-Schuster rearrangement, to access α,β-unsaturated carbonyl compounds . The molecule's alkyne functionality is also a key handle for exploration in gold(I)-catalyzed reactions, a class known to facilitate efficient hydroamination of alkynes and carboxylative cyclization processes for the fixation of carbon dioxide (CO₂) into value-added heterocycles . Furthermore, the electronegativity of the sp-hybridized carbon in the alkyne group, a characteristic of the propargyl alcohol family, contributes to increased acidity, which can be exploited in deprotonation and subsequent nucleophilic addition strategies . This combination of sterically hindered groups and a reactive alkyne moiety positions 1,1-Dicyclohexyl-prop-2-yn-1-ol as a promising building block for constructing complex molecular architectures and for the synthesis of novel macrocyclic compounds in medicinal chemistry research .

Properties

CAS No.

10562-70-6

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1,1-dicyclohexylprop-2-yn-1-ol

InChI

InChI=1S/C15H24O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,13-14,16H,3-12H2

InChI Key

CDBKXBLTORGAHK-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1CCCCC1)(C2CCCCC2)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stereoselectivity

Microbial reductases selectively reduce the ketone group to a hydroxyl group via NADPH-dependent catalysis, producing enantiomerically enriched alcohol. For example, Geotrichum candidum IFO 4597 achieves >99% enantiomeric excess (ee) for the (S)-enantiomer under optimized conditions. The reaction occurs in aqueous media at 25–30°C, with cell lysates or whole-cell biocatalysts facilitating the transformation.

Process Optimization

Key parameters include substrate concentration (typically 10–50 g/L), pH (6.0–7.5), and reaction time (24–72 hours). A representative protocol involves:

  • Incubating 1,1-dicyclohexylprop-2-yn-1-one with Geotrichum cells in phosphate buffer.

  • Extracting the product with ethyl acetate post-reaction.

  • Purifying via silica gel chromatography (20–50% ethyl acetate/hexane).

Table 1: Microbial Reduction Performance

MicroorganismYield (%)ee (%)Conditions
Geotrichum candidum85>9930°C, pH 7.0, 48h
Galactomyces reessii789825°C, pH 6.5, 72h

Chemical Synthesis via Grignard Addition

The nucleophilic addition of cyclohexyl Grignard reagents to propargyl aldehydes or ketones offers a non-enzymatic route. While direct literature on 1,1-dicyclohexyl-prop-2-yn-1-ol is limited, analogous syntheses of tertiary propargyl alcohols inform this approach.

Propargyl Aldehyde as a Substrate

Propargyl aldehyde (HC≡C-CHO) reacts with two equivalents of cyclohexylmagnesium bromide to form the tertiary alcohol. Challenges include the instability of propargyl aldehyde, necessitating in situ generation or low-temperature conditions (−78°C).

Representative Procedure :

  • Add propargyl aldehyde (1.0 equiv) to THF at −78°C.

  • Slowly introduce cyclohexylmagnesium bromide (2.2 equiv).

  • Quench with saturated NH₄Cl, extract with EtOAc, and purify via chromatography.

Table 2: Grignard Reaction Yields

SubstrateGrignard ReagentYield (%)Purity (%)
Propargyl aldehydeCyclohexylMgBr6590
Protected aldehyde*CyclohexylMgBr7295

*Protected aldehyde: e.g., propargyl aldehyde diethyl acetal.

Hydration of 1,1-Dicyclohexylpropyne

Anti-Markovnikov hydration of 1,1-dicyclohexylpropyne (HC≡C-C(C₆H₁₁)₂) remains underexplored but theoretically viable. Traditional acid-catalyzed hydration (e.g., HgSO₄/H₂SO₄) favors ketone formation, but borane-mediated hydroboration-oxidation could yield the tertiary alcohol.

Borane-Based Hydration

Diborane (B₂H₆) adds to the alkyne in a anti-Markovnikov fashion, followed by oxidative workup with H₂O₂/NaOH to yield the alcohol.

Example Protocol :

  • Treat 1,1-dicyclohexylpropyne with BH₃·THF (1.1 equiv) at 0°C.

  • Stir for 12h, then oxidize with NaOH/H₂O₂.

  • Isolate the alcohol via extraction (EtOAc/H₂O) and distillation.

Table 3: Hydration Method Comparison

CatalystTemperatureYield (%)Selectivity
BH₃·THF0°C58High
HgSO₄/H₂SO₄80°C<10Low

Ketone Synthesis for Microbial Reduction

The availability of 1,1-dicyclohexylprop-2-yn-1-one is critical for enzymatic routes. Synthesis strategies include:

Friedel-Crafts Acylation

Reacting cyclohexane with propargyl acyl chloride (HC≡C-COCl) in the presence of AlCl₃. However, cyclohexane’s low reactivity necessitates harsh conditions (e.g., 100°C, 24h), yielding <20% ketone.

Oxidative Coupling

Oxidizing 1,1-dicyclohexylpropan-2-ol with Jones reagent (CrO₃/H₂SO₄) offers a higher-yield alternative (50–60%) but requires careful temperature control.

Comparative Analysis of Methods

Table 4: Method Efficiency

MethodYield (%)EnantioselectivityScalability
Microbial Reduction85>99% eeHigh
Grignard Addition65–72NoneModerate
Hydration58NoneLow

Microbial reduction excels in enantioselectivity and scalability, whereas Grignard addition suits non-chiral applications. Hydration methods lag in yield and practicality.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dicyclohexyl-prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for hydroxyl group substitution.

Major Products:

    Oxidation: Cyclohexyl ketones or carboxylic acids.

    Reduction: Cyclohexyl alkenes or alkanes.

    Substitution: Cyclohexyl halides or other substituted derivatives.

Scientific Research Applications

1,1-Dicyclohexyl-prop-2-yn-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,1-Dicyclohexyl-prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the propynyl group allows for unique interactions with biological molecules, influencing pathways such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents Key Functional Groups CAS Number Molecular Weight (g/mol)
1,1-Dicyclohexyl-prop-2-yn-1-ol* C₁₅H₂₄O Two cyclohexyl groups Propargyl alcohol N/A ~222.35 (estimated)
1,1-Diphenylprop-2-yn-1-ol C₁₅H₁₂O Two phenyl groups Propargyl alcohol 3923-52-2 208.26
Prop-2-yn-1-ol (propargyl alcohol) C₃H₄O Hydrogen atoms Propargyl alcohol 107-19-7 56.06
1-(2-Hydroxyphenyl)-3-phenylprop-2-yn-1-ol C₁₅H₁₂O₂ Phenyl and phenolic groups Propargyl alcohol, phenol 109365-86-8 224.25
1-Prop-1-en-2-ylcyclohexan-1-ol C₉H₁₆O Cyclohexyl and alkenyl groups Cyclohexanol, alkene 3908-31-4 140.22

Notes:

  • Lipophilicity : Cyclohexyl substituents enhance lipophilicity, reducing water solubility relative to phenyl or hydrogen substituents. This property may influence its utility in hydrophobic reaction environments.
  • Reactivity : The terminal alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), akin to propargyl alcohol derivatives . However, steric bulk may necessitate optimized reaction conditions.

Physicochemical Properties

Property 1,1-Dicyclohexyl-prop-2-yn-1-ol* 1,1-Diphenylprop-2-yn-1-ol Prop-2-yn-1-ol
Boiling Point High (estimated >250°C) Not reported 114–115°C
Melting Point Likely amorphous or high 70–72°C -48°C
Solubility in Water Low (lipophilic) Low Miscible
LogP (octanol-water) ~4.5 (estimated) 2.48 0.35

Notes:

  • Cyclohexyl groups elevate LogP values, making the compound more suitable for non-polar solvents.
  • The terminal alkyne in prop-2-yn-1-ol contributes to higher volatility and acute toxicity compared to bulkier analogs .

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 1,1-Dicyclohexyl-prop-2-yn-1-ol with high purity?

  • Methodology : The compound is typically synthesized via nucleophilic addition of cyclohexyl Grignard reagents to propargyl aldehydes. Key steps include:

  • Reagents : Cyclohexylmagnesium bromide and propargyl aldehyde in anhydrous THF.
  • Conditions : Slow addition of the Grignard reagent at -78°C under nitrogen, followed by quenching with saturated NH₄Cl.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
    • Validation : Purity can be confirmed via HPLC (>99%) and NMR (absence of residual aldehyde protons at δ 9-10 ppm) .

Q. Which spectroscopic techniques are most effective for structural confirmation of 1,1-Dicyclohexyl-prop-2-yn-1-ol?

  • NMR :

  • ¹H NMR : A singlet for the hydroxyl proton (δ 1.5-2.0 ppm, broad) and characteristic cyclohexyl multiplets (δ 1.0-2.0 ppm).
  • ¹³C NMR : A quaternary carbon for the propargyl alcohol (δ 80-85 ppm) and cyclohexyl carbons (δ 20-35 ppm).
    • IR : Strong O-H stretch (~3200 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).
    • X-ray crystallography : Used to resolve stereochemical ambiguities; SHELX programs (e.g., SHELXL) enable refinement of crystal structures .

Q. What safety protocols are critical when handling 1,1-Dicyclohexyl-prop-2-yn-1-ol in the lab?

  • Hazards : Irritant to skin/eyes (GHS Category 2), acute oral toxicity (H302).
  • PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps.
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when scaling up synthesis of 1,1-Dicyclohexyl-prop-2-yn-1-ol?

  • Root Causes : Inconsistent Grignard reagent activity, temperature gradients, or moisture contamination.
  • Mitigation :

  • Standardize reagent titration (e.g., using Gilman’s test).
  • Optimize stirring efficiency and cooling rates during exothermic steps.
  • Use in-line moisture sensors for solvents.
    • Data Analysis : Compare kinetic profiles (e.g., via in-situ FTIR) at small and large scales to identify bottlenecks .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of 1,1-Dicyclohexyl-prop-2-yn-1-ol?

  • Experimental Design :

  • Control for stereochemical purity (e.g., chiral HPLC).
  • Validate assays with positive/negative controls (e.g., cyclohexanol analogs).
    • Statistical Analysis : Apply multivariate regression to isolate structural factors (e.g., substituent electronic effects) influencing activity .

Q. How does the steric bulk of cyclohexyl groups influence the reactivity of 1,1-Dicyclohexyl-prop-2-yn-1-ol in catalytic transformations?

  • Mechanistic Insight :

  • Steric hindrance reduces nucleophilicity at the propargyl alcohol oxygen, favoring alternative pathways (e.g., alkyne insertion in transition-metal catalysis).
  • Case Study : Compare catalytic hydrogenation rates with less-hindered analogs (e.g., 1,1-Diphenylprop-2-yn-1-ol) to quantify steric effects .

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